(3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C18H19N3O4 It is characterized by the presence of a methoxyphenyl group and a nitrophenyl group connected through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 3-methoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of (3-methoxyphenyl)[4-(4-aminophenyl)piperazino]methanone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The methoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(piperazino)methanone
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
- Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
(3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both methoxy and nitro groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19N3O4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-4-2-3-14(13-17)18(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h2-8,13H,9-12H2,1H3 |
InChI Key |
VZHMDKYSGHBCFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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